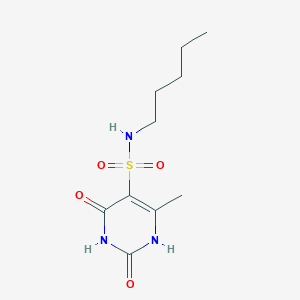![molecular formula C20H17NO4 B11299402 Methyl 4-{[(8-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B11299402.png)
Methyl 4-{[(8-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(8-methyl-1-benzoxepine-4-amido)benzoate: is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoxepine ring system, which is a seven-membered ring containing oxygen, fused to a benzene ring. The presence of an amido group and a methyl ester group further enhances its chemical reactivity and versatility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(8-methyl-1-benzoxepine-4-amido)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzoxepine Ring: The benzoxepine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a substituted phenol and an alkyne. This step often requires the use of a catalyst, such as palladium, under controlled temperature and pressure conditions.
Amidation: The introduction of the amido group can be achieved by reacting the benzoxepine intermediate with an amine derivative. This reaction may require the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of methyl 4-(8-methyl-1-benzoxepine-4-amido)benzoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Methyl 4-(8-methyl-1-benzoxepine-4-amido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert certain functional groups into their reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, and halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
Methyl 4-(8-methyl-1-benzoxepine-4-amido)benzoate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be employed in the study of enzyme interactions and protein-ligand binding due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials with desired properties.
作用機序
The mechanism of action of methyl 4-(8-methyl-1-benzoxepine-4-amido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. Additionally, the presence of functional groups like the amido and ester groups can facilitate binding to biological molecules through hydrogen bonding and hydrophobic interactions.
類似化合物との比較
Similar Compounds
- Methyl 4-aminobenzoate
- Ethyl 3-(8-methyl-1-benzoxepine-4-amido)benzoate
- Methyl 4,5-dimethoxy-2-(7-methoxy-1-benzoxepine-4-amido)benzoate
Uniqueness
Methyl 4-(8-methyl-1-benzoxepine-4-amido)benzoate stands out due to its specific combination of functional groups and the benzoxepine ring system. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
特性
分子式 |
C20H17NO4 |
|---|---|
分子量 |
335.4 g/mol |
IUPAC名 |
methyl 4-[(8-methyl-1-benzoxepine-4-carbonyl)amino]benzoate |
InChI |
InChI=1S/C20H17NO4/c1-13-3-4-15-12-16(9-10-25-18(15)11-13)19(22)21-17-7-5-14(6-8-17)20(23)24-2/h3-12H,1-2H3,(H,21,22) |
InChIキー |
IKPPUXDQIQGXSB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)C=C(C=CO2)C(=O)NC3=CC=C(C=C3)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{5-[(3,4-Dimethylphenoxy)methyl]furan-2-yl}-5-[4-(phenylcarbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B11299319.png)
![2-hydroxy-4-methyl-6-oxo-N-[4-(prop-2-en-1-yloxy)phenyl]-1,6-dihydropyrimidine-5-sulfonamide](/img/structure/B11299329.png)
![N-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine](/img/structure/B11299333.png)
![N-(2,4-difluorophenyl)-2-[(4-ethyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11299340.png)
![(2E)-3-(4-methoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]prop-2-enamide](/img/structure/B11299344.png)
![N-(1,3-benzodioxol-5-yl)-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11299350.png)
![2-hydroxy-4-methyl-N-[2-(morpholin-4-yl)ethyl]-6-oxo-1,6-dihydropyrimidine-5-sulfonamide](/img/structure/B11299352.png)
![1,3-dimethyl-5-({[3-(propan-2-yloxy)propyl]amino}methyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11299366.png)
![N-{[5-(2,4-dibromophenyl)-2-furyl]methyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B11299367.png)
![1-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B11299368.png)
![Methyl 2-{[2-(5-methyl-2-furyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate](/img/structure/B11299374.png)
![N-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]glycylglycine](/img/structure/B11299379.png)

![5-(Dimethylamino)-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11299398.png)
